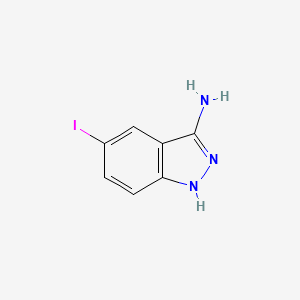

5-Iodo-1H-indazol-3-amine

描述

Significance of Indazole Scaffolds in Chemical Science

Indazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This core structure, particularly the 1H-indazole tautomer which is thermodynamically more stable than its 2H counterpart, is a cornerstone in medicinal and organic chemistry. researchgate.netmdpi.com The versatility of the indazole scaffold allows for a wide range of chemical modifications, leading to a diverse array of derivatives with significant biological activities. researchgate.netmdpi.com

Historical Context of Indazole Derivatives in Research

The study of indazole and its derivatives dates back to the work of Emil Fischer. Since then, the field has expanded dramatically, with researchers exploring the synthesis and application of numerous indazole-containing compounds. nih.govigi-global.com This has led to the development of various drugs and research chemicals with applications in oncology, anti-inflammatory treatments, and more. benthamdirect.comresearchgate.netrsc.orgtaylorandfrancis.comresearchgate.netnih.gov The continuous exploration of indazole derivatives highlights their importance as "privileged scaffolds" in drug discovery. benthamdirect.comresearchgate.net

Importance of Halogenated Heterocycles in Synthetic Chemistry

Halogenated heterocyclic compounds are of paramount importance in synthetic chemistry. The presence of a halogen atom, such as iodine, can significantly influence a molecule's reactivity and physical properties. nih.govresearchgate.net Halogens can act as leaving groups in cross-coupling reactions, enabling the synthesis of more complex molecules. nih.govresearchgate.net This strategic incorporation of halogens is a key tool for chemists to build diverse molecular architectures with potential applications in various scientific fields. frontiersin.org

Overview of 5-Iodo-1H-indazol-3-amine as a Research Compound

This compound is a specific derivative of the indazole family that has garnered attention in the research community. Its unique structure, featuring an iodine atom at the 5-position and an amine group at the 3-position, makes it a valuable building block in synthetic chemistry.

Structural Classification and Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is this compound. It is classified as a halogenated indazole derivative. The table below provides key identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound uni.lu |

| CAS Number | 88805-76-9 usbio.net |

| Molecular Formula | C₇H₆IN₃ uni.lu |

| Canonical SMILES | C1=CC2=C(C=C1I)C(=NN2)N uni.lu |

| InChI Key | GBUVSJWTWOWRSL-UHFFFAOYSA-N uni.lu |

Research Rationale for Investigating this compound

The investigation into this compound is driven by its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of the iodine atom at the 5-position allows for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental transformations in modern organic synthesis. uni-saarland.dejocpr.com The amino group at the 3-position provides another site for functionalization, enabling the creation of a diverse library of compounds for biological screening. mdpi.comnih.gov

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to utilize it as a scaffold for the synthesis of novel chemical entities with potential therapeutic applications. Researchers aim to explore the reactivity of both the iodo and amino functionalities to construct a range of derivatives. These derivatives are then often subjected to biological assays to evaluate their activity against various targets, contributing to the discovery of new lead compounds in drug development programs. nih.govuni-saarland.de The overarching goal is to expand the chemical space around the indazole core and identify new molecules with valuable properties for further investigation.

Current Gaps in Knowledge

Despite the established importance of the indazole scaffold, specific and in-depth research focused solely on this compound is limited. The existing body of literature often discusses it within the broader context of indazole derivatives or as a starting material for other compounds. Several knowledge gaps can be identified:

Comprehensive Biological Profiling: While the indazole class is known for kinase inhibition, the specific biological activity profile of this compound itself has not been extensively characterized. There is a lack of detailed studies to identify its specific protein targets or to screen it against a wide array of kinases and other enzymes.

Mechanism of Action: Detailed mechanistic studies to elucidate how this compound or its simple derivatives interact with biological targets at a molecular level are scarce. Understanding its binding modes and the functional consequences of such interactions is a significant gap.

Comparative SAR Studies: There is a lack of direct comparative studies analyzing how the iodine atom at the 5-position influences biological activity versus other halogens (e.g., bromine, chlorine) or other substituents at the same position. Such studies are crucial for understanding the specific contribution of the iodo group to the molecule's properties, such as lipophilicity and binding affinity.

Exploration of Synthetic Potential: The utility of this compound as a synthetic intermediate is well-recognized in principle, particularly for Suzuki and other cross-coupling reactions. nih.gov However, the full scope of its synthetic versatility has not been systematically explored and documented. Research into novel synthetic methodologies using this compound as a platform is an area ripe for investigation.

Potential Contributions to the Field

Further investigation into this compound holds the potential for significant contributions to medicinal chemistry and organic synthesis:

Development of Novel Kinase Inhibitors: As a functionalized indazole, the compound serves as an ideal starting point for creating new libraries of potential kinase inhibitors. vulcanchem.comgoogle.com By leveraging the iodine at the 5-position for cross-coupling reactions, researchers can design and synthesize novel derivatives targeting specific kinases implicated in cancer, inflammatory diseases, and neurodegenerative disorders. researchgate.netrsc.org For instance, 3-aminoindazole derivatives have been investigated as inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain cancers. mdpi.com

Creation of Chemical Probes: Derivatives of this compound could be developed into chemical probes for studying biological pathways. By attaching fluorescent tags or affinity labels at the 5-position, researchers can create tools to visualize and identify the protein targets of indazole-based compounds within cells.

Expansion of Synthetic Methodologies: The compound is a valuable substrate for exploring and optimizing new synthetic reactions. Research focused on the functionalization of this compound can lead to the development of more efficient and versatile chemical methods applicable to other heterocyclic systems, thereby contributing to the broader field of organic chemistry. nih.gov

Table 2: Key Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-Iodo-1-methyl-1H-indazol-3-amine |

| 3-Iodo-5-nitro-1H-indazole |

| 1H-Indazol-3-amine |

| Axitinib |

| Pazopanib |

Structure

3D Structure

属性

IUPAC Name |

5-iodo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUVSJWTWOWRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602855 | |

| Record name | 5-Iodo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88805-76-9 | |

| Record name | 5-Iodo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Iodo 1h Indazol 3 Amine and Its Derivatives

Strategies for Indazole Core Synthesis

Strategies for constructing the indazole core can be broadly categorized into classical cyclization reactions and modern transition metal-catalyzed processes. These methods often start from readily available benzene-based precursors, installing the necessary nitrogen functionalities to facilitate ring closure.

The formation of the indazole ring through cyclization is a foundational approach. These reactions typically involve an intramolecular nucleophilic attack to form the pyrazole (B372694) ring fused to the benzene (B151609) core. The choice of substrate and reaction conditions dictates the efficiency and regioselectivity of the cyclization.

A direct and high-yielding route to 3-aminoindazoles involves the cyclization of substituted 2-aminobenzonitriles. A particularly effective method is the reaction of a 2-halobenzonitrile with hydrazine (B178648) hydrate. For instance, 5-bromo-1H-indazol-3-amine can be synthesized in high yield by refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate for a short duration. nih.gov This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinobenzonitrile intermediate, where the terminal nitrogen of the hydrazine moiety attacks the nitrile carbon.

Another strategy involves the conversion of 2-aminobenzonitriles into ketimine intermediates using organometallic reagents. These ketimines can then undergo cyclization mediated by an oxidant like Copper(II) acetate (B1210297) (Cu(OAc)2) in the presence of oxygen to form the indazole ring. nih.gov

Table 1: Synthesis of 3-Aminoindazoles from Benzonitrile Derivatives

| Starting Material | Reagents | Product | Yield | Ref |

|---|---|---|---|---|

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%) | 5-bromo-1H-indazol-3-amine | High | nih.gov |

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of the indazole core. These metals facilitate key bond-forming steps, such as C-N cross-coupling and oxidative amination, enabling the use of a wider range of substrates under milder conditions.

####### 2.1.1.2.1. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in synthesizing 3-aminoindazoles from 2-halobenzonitriles. A general two-step procedure provides an efficient alternative to traditional SNAr reactions. organic-chemistry.org This process begins with a palladium-catalyzed Buchwald-Hartwig amination between a 2-bromobenzonitrile and benzophenone hydrazone. The resulting N-arylated hydrazone is then treated with an acid, which cleaves the benzophenone protecting group and facilitates the cyclization to afford the 3-aminoindazole product. organic-chemistry.org This sequential approach leverages the power of palladium catalysis to form the key C-N bond that precedes the final ring-closing step.

Table 2: Palladium-Catalyzed Synthesis of 3-Aminoindazoles

| Step | Substrates | Catalyst System | Intermediate/Product | Notes | Ref |

|---|---|---|---|---|---|

| 1 | 2-bromobenzonitriles, Benzophenone hydrazone | Palladium Catalyst | N-(2-cyanophenyl)benzophenone hydrazone | C-N cross-coupling | organic-chemistry.org |

####### 2.1.1.2.2. Copper-Catalyzed Oxidative Arylation

Copper catalysts offer a versatile and cost-effective alternative for indazole synthesis. One notable method involves the copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives, such as hydrazine carboxylic esters. This reaction proceeds through a cascade process of coupling and condensation to yield substituted 3-aminoindazoles. organic-chemistry.org

Copper salts also mediate the cyclization of o-haloaryl N-sulfonylhydrazones. In a process developed by Tang et al., thermo-induced isomerization of the hydrazone is followed by a Copper(I) oxide (Cu₂O)-mediated cyclization to furnish the 1H-indazole core. nih.gov This reaction demonstrates good tolerance for various functional groups. nih.gov Similarly, Cu(OAc)₂ can be used as a catalyst for the cyclization of similar o-haloaryl N-sulfonylhydrazone substrates. nih.gov

Table 3: Copper-Catalyzed Indazole Synthesis

| Starting Material | Catalyst | Reaction Type | Product | Ref |

|---|---|---|---|---|

| 2-halobenzonitriles, Hydrazine carboxylic esters | Copper catalyst | Cascade coupling-condensation | Substituted 3-aminoindazoles | organic-chemistry.org |

| o-haloaryl N-sulfonylhydrazones | Cu₂O | Isomerization/Cyclization | 1H-indazoles | nih.gov |

Direct C-H amination has emerged as a powerful and atom-economical strategy for synthesizing the indazole scaffold. This approach involves the intramolecular formation of an N-N bond followed by a C-N bond through the activation of a C-H bond on the aromatic ring. These reactions typically start from arylhydrazones, which are readily prepared from the corresponding aldehydes or ketones. nih.gov

The transformation can be promoted by various reagents. For example, treating diaryl or tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate results in 1H-indazoles via direct aryl C-H amination. nih.gov Another effective oxidant is [bis-(trifluoroacetoxy)iodo]benzene (PIFA), which facilitates the C-H amination of arylhydrazones under metal-free conditions with good functional group compatibility. nih.gov Additionally, silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides an efficient route to a variety of 3-substituted indazoles that can be difficult to access by other methods. nih.gov

Table 4: Indazole Synthesis via Direct C-H Amination of Hydrazones

| Substrate | Reagents/Catalyst | Reaction Type | Yield | Ref |

|---|---|---|---|---|

| Diaryl ketone hydrazones | I₂, KI, NaOAc | Metal-free C-H amination | Good | nih.gov |

| Arylhydrazones | PIFA | Metal-free C-H amination | Good | nih.gov |

Direct C-H Amination Approaches

Ligand-Free Palladium-Catalyzed C-H Amination

A notable advance in the synthesis of 1H-indazoles involves an intramolecular ligand-free palladium-catalyzed C-H amination reaction. This method provides a direct approach to the indazole ring system from readily available precursors. The synthesis of 1H-indazoles can be accomplished starting from tertiary amides, which are activated with trifluoromethanesulfonic anhydride, followed by the addition of nucleophilic hydrazides to form aminohydrazone intermediates. These intermediates then undergo palladium-catalyzed intramolecular C-H amination to yield the indazole core nih.gov. This ligand-free approach is advantageous as it simplifies the reaction conditions and avoids the use of often expensive and air-sensitive ligands.

The reaction proceeds through the formation of a palladium-nitrene intermediate, which then undergoes intramolecular C-H insertion to form the indazole ring. The scope of this reaction has been explored with various substituted aminohydrazones, demonstrating its utility in preparing a range of indazole derivatives.

Table 1: Examples of Ligand-Free Palladium-Catalyzed C-H Amination for Indazole Synthesis

| Starting Amide Substituent | Hydrazide | Product Substituent | Yield (%) |

|---|---|---|---|

| Phenyl | Boc-hydrazine | 3-Phenyl-1-Boc-indazole | 85 |

| 4-Methoxyphenyl | Boc-hydrazine | 3-(4-Methoxyphenyl)-1-Boc-indazole | 82 |

| 4-Chlorophenyl | Boc-hydrazine | 3-(4-Chlorophenyl)-1-Boc-indazole | 78 |

| Methyl | Boc-hydrazine | 3-Methyl-1-Boc-indazole | 90 |

PIFA-Mediated Aryl C-H Amination

Phenyliodine bis(trifluoroacetate) (PIFA) has emerged as a powerful reagent in organic synthesis, particularly in mediating oxidative cyclizations. The synthesis of 1H-indazoles can be effectively achieved through a PIFA-mediated intramolecular C-H amination of arylhydrazones nih.gov. This metal-free method offers a green and efficient alternative to transition-metal-catalyzed processes. The reaction proceeds by the oxidation of the hydrazone by PIFA, which facilitates the intramolecular cyclization onto the aromatic ring to form the indazole nucleus nih.gov.

This methodology has been shown to be compatible with a variety of functional groups on the arylhydrazone starting material, providing access to a diverse range of substituted 1H-indazoles in good yields nih.gov.

Table 2: PIFA-Mediated Synthesis of 1H-Indazoles from Arylhydrazones

| Arylhydrazone Substituent (R1) | Arylhydrazone Substituent (R2) | Product | Yield (%) |

|---|---|---|---|

| H | Phenyl | 3-Phenyl-1H-indazole | 88 |

| 4-MeO | Phenyl | 5-Methoxy-3-phenyl-1H-indazole | 85 |

| 4-Cl | Phenyl | 5-Chloro-3-phenyl-1H-indazole | 82 |

| 4-NO2 | Phenyl | 5-Nitro-3-phenyl-1H-indazole | 75 |

Alternative Indazole Ring Construction Methods

Besides C-H amination strategies, the 1H-indazol-3-amine skeleton can be constructed from readily available starting materials such as ortho-halobenzonitriles. A common and practical approach involves the reaction of a substituted 2-halobenzonitrile with hydrazine hydrate nih.govnih.gov. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces the halide, followed by an intramolecular cyclization to form the 3-aminoindazole ring.

For instance, the synthesis of 5-bromo-1H-indazol-3-amine can be accomplished by refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate nih.gov. This method is often high-yielding and can be performed on a large scale, making it a valuable route for the synthesis of various substituted 1H-indazol-3-amines nih.gov.

Table 3: Synthesis of Substituted 1H-Indazol-3-amines from o-Halobenzonitriles

| o-Halobenzonitrile | Hydrazine Derivative | Product | Yield (%) |

|---|---|---|---|

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate | 5-Bromo-1H-indazol-3-amine | 88 |

| 2,6-Dichlorobenzonitrile | Hydrazine hydrate | 4-Chloro-1H-indazol-3-amine | 95 |

| 2-Fluoro-5-nitrobenzonitrile | Hydrazine hydrate | 5-Nitro-1H-indazol-3-amine | 90 |

Regioselective Iodination at the 5-Position

Once the 1H-indazol-3-amine core is synthesized, the next crucial step is the regioselective introduction of an iodine atom at the C5 position. The electronic properties of the indazole ring and the directing effects of the existing substituents play a significant role in determining the outcome of the iodination reaction.

Introduction of Iodine via Electrophilic Substitution

Electrophilic aromatic substitution is a fundamental method for the introduction of iodine onto an aromatic ring. For indazoles, the reactivity of the benzene ring towards electrophiles is influenced by the fused pyrazole ring and the substituents present. The amino group at the 3-position is an activating group, which can direct incoming electrophiles. However, the nitrogen atoms in the pyrazole ring can be protonated or complexed with Lewis acids, which can deactivate the ring system.

Common iodinating agents used for electrophilic iodination include molecular iodine (I₂) in the presence of an oxidizing agent, and N-iodosuccinimide (NIS). While iodination of indazoles often occurs at the C3-position if it is unsubstituted, regioselective iodination at the C5-position can be achieved by carefully controlling the reaction conditions and leveraging the directing effects of substituents chim.it.

Strategies for Direct Iodination

Direct C-H iodination offers a more atom-economical and environmentally friendly approach compared to classical electrophilic substitution reactions that may require pre-functionalization of the substrate. While direct C-H iodination of indazoles at the C5 position is not extensively documented, studies on the regioselective C5-H direct iodination of indoles provide valuable insights researchgate.netscispace.comrsc.org. These reactions often proceed via a radical pathway or an electrophilic aromatic substitution-type mechanism under specific conditions researchgate.netscispace.com.

For the direct iodination of 1H-indazol-3-amine, a plausible strategy would involve the use of an iodinating agent in the presence of a suitable catalyst or additive that can promote the C-H activation at the C5 position. The amino group at C3 could potentially influence the regioselectivity of this transformation.

Optimization of Iodination Conditions

Achieving high regioselectivity for the C5-iodination of 1H-indazol-3-amine requires careful optimization of various reaction parameters. These include the choice of the iodinating agent, the solvent, the reaction temperature, and the use of additives or catalysts.

Key Parameters for Optimization:

Iodinating Agent: The reactivity and selectivity of the iodination can be tuned by selecting the appropriate iodinating agent. N-Iodosuccinimide (NIS) is often a milder and more selective reagent compared to molecular iodine with an oxidant.

Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. Solvents such as dichloromethane (DCM), acetonitrile (MeCN), and dimethylformamide (DMF) are commonly used for halogenation reactions.

Temperature: The reaction temperature can affect the regioselectivity. Lower temperatures may favor the formation of the thermodynamically more stable product, while higher temperatures might lead to a mixture of isomers.

Additives/Catalysts: The addition of a Lewis acid or a protic acid can sometimes enhance the electrophilicity of the iodinating agent and influence the regioselectivity. However, care must be taken to avoid unwanted side reactions, such as N-iodination or decomposition of the starting material.

Table 4: Hypothetical Optimization of C5-Iodination of 1H-Indazol-3-amine

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Additive | C5:Other Isomers Ratio |

|---|---|---|---|---|---|

| 1 | I₂ / HIO₃ | Acetic Acid | 80 | - | Low |

| 2 | NIS | DCM | 0 | - | Moderate |

| 3 | NIS | MeCN | 25 | TFA (cat.) | Improved |

| 4 | NIS | DMF | 0 | - | High |

Introduction of the 3-Amine Functionality

The installation of the 3-amine group on the indazole core is a key synthetic step. This can be achieved through several strategic routes, including the reduction of a nitro precursor, direct synthesis from nitrile compounds, or functionalization after the indazole ring has been formed.

Reduction of Nitro Precursors to Amino Groups

A common and effective method for synthesizing 3-aminoindazoles is through the chemical reduction of a corresponding 3-nitroindazole precursor. This transformation is a staple in heterocyclic chemistry, offering a reliable pathway to the desired amine. For the synthesis of 5-iodo-1H-indazol-3-amine, the process starts with 3-iodo-5-nitro-1H-indazole.

The reduction is typically carried out using a metal catalyst in the presence of a proton source. A widely used system for this conversion is iron (Fe) powder in the presence of ammonium (B1175870) chloride (NH₄Cl) in a mixed solvent system, such as ethanol (B145695) and water. The reaction mixture is heated to facilitate the conversion. The iron metal acts as the reducing agent, transferring electrons to the nitro group, which is subsequently protonated, leading to the formation of the amino group and water. This method is advantageous due to the low cost of the reagents and its high efficiency.

A typical reaction involves treating the 3-iodo-5-nitro-1H-indazole with an excess of iron powder and ammonium chloride at an elevated temperature (e.g., 80 °C) for a short duration. The reaction progress can be monitored by standard chromatographic techniques. Upon completion, a simple filtration to remove the iron salts followed by concentration of the filtrate yields the desired this compound, often in high purity and yield.

Table 1: Synthesis of this compound via Nitro Reduction

| Parameter | Details |

| Starting Material | 3-Iodo-5-nitro-1H-indazole |

| Reagents | Iron (Fe) powder, Ammonium chloride (NH₄Cl) |

| Solvent | Ethanol (EtOH) / Water (H₂O) |

| Temperature | 80 °C |

| Product | This compound |

| Workup | Filtration, Extraction |

Direct Amination Techniques

Direct amination techniques typically involve constructing the 3-aminoindazole ring system from acyclic precursors where the amine functionality is incorporated from the start. A practical and efficient base-mediated method involves the reaction of ortho-substituted benzonitriles with hydrazines. organic-chemistry.org For instance, a precursor like 2-fluoro-5-iodobenzonitrile (B128481) can be reacted with hydrazine hydrate.

In this approach, the hydrazine molecule attacks the nitrile carbon, initiating a cyclization cascade. The reaction is often rapid and high-yielding, providing direct access to the 1H-indazol-3-amine core. This strategy is particularly useful as it builds the heterocyclic ring and installs the amine group in a single, efficient step. The reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate, for example, proceeds smoothly to afford 5-bromo-1H-indazol-3-amine in high yield within minutes, illustrating the utility of this method for halogenated indazole amines. libretexts.org

Post-Cyclization Functionalization

Introducing the 3-amine group after the formation of the indazole ring is a versatile strategy. This is most effectively accomplished through modern cross-coupling methodologies, particularly the Buchwald-Hartwig amination. researchgate.netwikipedia.org This palladium-catalyzed reaction allows for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine.

In this context, a 3-halo-5-iodo-1H-indazole (e.g., 3,5-diiodo-1H-indazole or 3-bromo-5-iodo-1H-indazole) can be coupled with an ammonia surrogate or a protected amine. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (such as Xantphos), and a base. researchgate.net The choice of ligand is crucial for the reaction's success, influencing efficiency and scope. wikipedia.orgmychemblog.com This method provides a powerful tool for directly installing the primary amine group onto a pre-existing indazole scaffold. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

Synthesis of Substituted this compound Derivatives

Further modification of the this compound scaffold allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. Functionalization at the N1 position of the indazole ring is a common strategy to modulate the compound's physicochemical and pharmacological properties.

Functionalization at N1 (Indazole Nitrogen)

The indazole ring possesses two nitrogen atoms, N1 and N2, which can both be functionalized. This presents a challenge for regioselectivity. The reaction of indazole anions with electrophiles can lead to a mixture of N1 and N2 substituted products. wikipedia.org Achieving selective functionalization at the N1 position is therefore a key consideration in the synthesis of indazole derivatives.

N1-Alkylation

N1-alkylation is a crucial modification for tuning the properties of indazole-based compounds. Regioselective N1-alkylation of the indazole core remains a significant synthetic challenge, as reactions often yield mixtures of N1 and N2 isomers. wikipedia.org However, methodologies have been developed to favor the formation of the thermodynamically more stable N1-alkylated product. youtube.com

A robust protocol for achieving high N1 selectivity involves the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF), followed by the addition of an alkyl halide. youtube.comyoutube.com The choice of base and solvent system can significantly influence the N1:N2 product ratio. For many indazole substrates, the NaH/THF system provides excellent selectivity for the N1 position. The reaction proceeds by deprotonation of the indazole N-H by sodium hydride to form the indazolide anion. This anion then acts as a nucleophile, attacking the alkyl halide in a nucleophilic substitution reaction to form the N-alkylated indazole. Steric and electronic factors of the substituents on the indazole ring play a crucial role in directing the alkylation to the N1 position. youtube.com

Table 2: General Protocol for N1-Alkylation of Indazoles

| Parameter | Details |

| Substrate | 1H-Indazole derivative |

| Base | Sodium Hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Electrophile | Alkyl Halide (e.g., Alkyl Bromide) |

| Outcome | Predominantly N1-alkylated indazole |

| Key Factor | Thermodynamic control favoring N1 isomer |

N1-Acylation

N1-acylation of the indazole ring can be a critical step in modifying the compound's properties or for use as a protecting group strategy in multi-step syntheses. While specific examples of N1-acylation on this compound are not extensively detailed in readily available literature, the general principles of N-acylation of indazoles can be applied. Typically, this transformation is achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base.

For instance, the reaction of an N-unsubstituted indazole with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran would be a standard approach. Alternatively, using an acid anhydride, with or without a catalyst, can also effect N-acylation. It is important to note that in the case of 3-aminoindazoles, competitive acylation at the exocyclic C3-amino group can occur. Selective N1-acylation may require protection of the C3-amino group or careful control of reaction conditions.

In a related context, the synthesis of 3-acetamido-N-phenyl-1H-indazole-1-carboxamides has been reported, which involves the reaction of 3-amino-1H-indazole derivatives with phenyl isocyanate, leading to acylation at the N1 position with a carbamoyl group, followed by acylation of the C3-amino group. nih.gov This highlights the reactivity of the N1 position towards acylation, albeit in a competitive environment with the C3-amino group.

Table 1: General Conditions for N-Acylation of Indazoles

| Acylating Agent | Base | Solvent | Temperature | Notes |

| Acyl Chloride | Triethylamine, DIPEA | CH₂Cl₂, THF | 0 °C to RT | Common and efficient method. |

| Acid Anhydride | Pyridine, DMAP | Neat or CH₂Cl₂ | RT to Reflux | Often used for acetylation. |

| Isocyanate | - | THF, Dioxane | RT to Reflux | Forms N-carbamoyl derivatives. |

This table represents general conditions for N-acylation of indazoles and may require optimization for this compound.

Functionalization at C3 (Amine Position)

The primary amino group at the C3 position of this compound is a key site for derivatization, most commonly through the formation of amide bonds. This functionalization is a cornerstone in medicinal chemistry for introducing a wide array of substituents to modulate the biological activity of the parent molecule.

The formation of an amide bond typically involves the reaction of the C3-amino group with a carboxylic acid or its activated derivative. Common methods include:

Reaction with Acyl Chlorides: This is a straightforward and often high-yielding method where the amine reacts with an acyl chloride in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

Reaction with Carboxylic Acids using Coupling Reagents: A wide variety of coupling reagents can be employed to facilitate amide bond formation directly from carboxylic acids. These reagents activate the carboxylic acid to form a reactive intermediate that is then attacked by the amine. Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium and uronium salts like HATU, HBTU, and PyBOP. The addition of additives such as HOBt or HOAt can suppress side reactions and reduce racemization when chiral carboxylic acids are used. chemicalbook.com

A study on the synthesis of N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides involved the reaction of the corresponding aminobenzotriazinones with potassium iodide in refluxing acetic acid, which serves as an alternative route to these amide derivatives. nih.gov

Table 2: Examples of Amide Bond Formation at the C3-Position of Aminoindazoles

| Amine Substrate | Acylating Agent/Carboxylic Acid | Coupling Reagent/Conditions | Product | Reference |

| 3-Amino-1H-indazole derivatives | Phenyl isocyanate derivatives | - | N-phenyl-1H-indazole-1-carboxamides | nih.gov |

| 3-Amino-1H-indazole | 2-Iodobenzoyl chloride (hypothetical) | Pyridine, CH₂Cl₂ | N-(1H-indazol-3-yl)-2-iodobenzamide | General Method |

| 5-Bromo-1H-indazol-3-amine | Chloroacetic anhydride | Na₂CO₃, rt | 2-Chloro-N-(5-bromo-1H-indazol-3-yl)acetamide | nih.gov |

This table includes examples from related aminoindazoles to illustrate the functionalization at the C3-amine position.

Functionalization at Other Positions of the Indazole Ring

While the C3 and C5 positions of this compound are primary sites for functionalization, modifications at other positions of the indazole ring (C4, C6, and C7) can also be explored to fine-tune the molecule's properties. These positions are generally less reactive towards electrophilic substitution compared to the pyrrole-like ring of indoles. However, strategies like directed ortho-metalation (DoM) can be employed to achieve regioselective functionalization.

In a DoM strategy, a directing group on the indazole ring coordinates to an organolithium reagent, directing deprotonation to an adjacent position. For instance, an N1-substituent with coordinating ability could potentially direct lithiation to the C7 position. Subsequent quenching with an electrophile would introduce a new substituent at this site. organic-chemistry.orgwikipedia.org

While specific examples for the C7 functionalization of this compound are scarce, studies on other indazole systems have demonstrated the feasibility of such transformations. For example, direct C-H arylation at the C3 position of 1H-indazoles has been achieved using palladium catalysis, indicating the potential for transition-metal-catalyzed C-H activation strategies at other positions as well, although this can be challenging due to the inherent reactivity of different C-H bonds. researchgate.netnih.gov

Molecular Hybridization Strategies

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. The this compound scaffold serves as a valuable building block in such strategies due to its versatile functional groups.

One common approach involves using the C3-amino group and the C5-iodo group as handles for sequential or orthogonal functionalization. For example, a Suzuki-Miyaura coupling at the C5 position can introduce a variety of aryl or heteroaryl moieties. Subsequently, the C3-amino group can be acylated or alkylated to introduce another pharmacophoric fragment.

A study by Zhang et al. (2023) describes the design and synthesis of a series of 1H-indazole-3-amine derivatives using a molecular hybridization strategy. nih.gov They initiated their synthesis from 5-bromo-2-fluorobenzonitrile, which was converted to 5-bromo-1H-indazol-3-amine. This intermediate then underwent a Suzuki coupling to introduce various substituted boronic acid esters at the C5 position. The resulting 5-aryl-1H-indazol-3-amines were further functionalized at the C3-amino group by acylation with chloroacetic anhydride, followed by coupling with different thiophenols or piperazines to yield the final hybrid molecules. nih.gov This approach demonstrates the utility of the 3-amino-5-halo-indazole scaffold in constructing complex and potentially bioactive molecules.

Advanced Synthetic Strategies

Ullmann Coupling Reactions in Indazole Synthesis

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom and carbon-carbon bonds. It is particularly useful for the formation of aryl ethers, aryl thioethers, and aryl amines. wikipedia.orgorganic-chemistry.org In the context of indazole chemistry, Ullmann-type reactions are typically employed for the N-arylation of the indazole ring or for the coupling of haloindazoles with various nucleophiles.

The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations utilize soluble copper catalysts with various ligands, allowing the reactions to proceed under milder conditions. For the N-arylation of indazoles, a copper(I) salt (e.g., CuI) is often used in combination with a ligand such as a diamine or an amino acid, and a base like K₂CO₃ or Cs₂CO₃.

While specific examples detailing the Ullmann coupling of this compound are not prevalent in the literature, the general principles are applicable. The N1-H of the indazole can react with an aryl halide in a copper-catalyzed N-arylation (a Goldberg reaction, which is a type of Ullmann condensation). wikipedia.org Conversely, the C5-iodo group could potentially undergo coupling with nucleophiles like phenols or anilines, although this might be competitive with N-arylation and would likely require N1-protection.

Table 3: General Conditions for Ullmann-type N-Arylation of Indazoles

| Aryl Halide | Copper Source | Ligand | Base | Solvent | Temperature |

| Aryl Iodide/Bromide | CuI, Cu₂O | 1,10-Phenanthroline, Proline | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 100-150 °C |

| Aryl Iodide/Bromide | CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 °C |

This table represents general conditions for Ullmann-type reactions on the indazole scaffold.

One-Pot Synthesis Protocols

The most prevalent and efficient method for synthesizing 5-halo-1H-indazol-3-amines, including the 5-iodo derivative, is a direct, one-pot cyclization reaction. This approach involves the reaction of a 2-fluoro-5-halobenzonitrile with hydrazine hydrate. Specifically for the analogous compound, 5-bromo-1H-indazol-3-amine, the synthesis begins with 5-bromo-2-fluorobenzonitrile, which is refluxed with hydrazine hydrate. nih.gov This single-step process rapidly yields the desired indazole structure through a mechanism involving nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group.

This reaction is notable for its high efficiency and short reaction times. For instance, refluxing 5-bromo-2-fluorobenzonitrile with 80% hydrazine hydrate provides an 88% yield of 5-bromo-1H-indazol-3-amine in just 20 minutes. nih.gov An even more rapid reaction occurs when 5-bromo-2-fluorobenzonitrile is heated to 100°C with neat hydrazine, resulting in a near-quantitative yield of 99.5% in only 5 minutes. The same principle is applied for the synthesis of this compound, starting from 2-fluoro-5-iodobenzonitrile. chemicalbook.com The simplicity of this procedure, which combines two mechanistic steps into a single operational step without the need to isolate intermediates, characterizes it as a highly effective one-pot protocol.

| Starting Material | Reagent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%) | Reflux | 20 min | 88% | nih.gov |

| 5-bromo-2-fluorobenzonitrile | Hydrazine | 100°C | 5 min | 99.5% | chemicalbook.com |

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate (99%) in ethanol | 343 K (70°C) in sealed tube | 4 h | 90% | nih.gov |

Scalability and Industrial Production Considerations

The scalability of a synthetic route is a crucial factor for its potential application in industrial production. The synthesis of this compound via the hydrazine-mediated cyclization of 2-fluoro-5-iodobenzonitrile exhibits several features that are highly favorable for large-scale manufacturing.

Advantages for Scalability:

High Yields: The reaction consistently produces high to near-quantitative yields (88-99.5%), which is economically advantageous as it maximizes product output from a given amount of starting material. nih.govchemicalbook.com

Fast Reaction Times: The remarkably short reaction times, ranging from 5 to 20 minutes under certain conditions, allow for high throughput in an industrial setting, reducing operational costs. nih.govchemicalbook.com

Simple Reagents: The use of common and relatively inexpensive reagents like hydrazine hydrate and solvents such as ethanol contributes to the economic viability of the process. nih.gov

Simplified Purification: The workup procedure is straightforward, primarily involving the removal of excess hydrazine under reduced pressure, followed by purification techniques like trituration or recrystallization. chemicalbook.comnih.gov The metal-free nature of the reaction further simplifies purification, eliminating the need for specialized techniques to remove metal contaminants.

Potential Industrial Challenges:

Handling of Hydrazine: Hydrazine is a toxic and potentially explosive substance, requiring specialized handling procedures and equipment to ensure workplace safety on an industrial scale.

Exothermic Reaction: The reaction between the benzonitrile and hydrazine can be highly exothermic. Careful control of the reaction temperature through appropriate reactor design and cooling systems is essential to prevent runaway reactions, especially during large-scale production.

Starting Material Availability: The cost and consistent availability of the key starting material, 2-fluoro-5-iodobenzonitrile, would be a primary consideration for sustained industrial production.

Despite these challenges, the inherent efficiency, speed, and simplicity of this metal-free, one-pot synthesis make it a robust and highly attractive route for the industrial-scale production of this compound and related compounds.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-1H-indazol-3-amine |

| 2-fluoro-5-iodobenzonitrile |

| 5-bromo-2-fluorobenzonitrile |

| hydrazine |

| hydrazine hydrate |

| ethanol |

Spectroscopic and Analytical Characterization Techniques for 5 Iodo 1h Indazol 3 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. For an indazole derivative like 5-Iodo-1H-indazol-3-amine, one would expect to observe distinct signals for the aromatic protons on the indazole ring, the amine (-NH₂) protons, and the N-H proton of the indazole itself. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene (B151609) portion of the core. However, specific, experimentally determined ¹H NMR data for this compound is not available in the reviewed literature.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. A typical ¹³C NMR spectrum for this compound would show distinct signals for each of the seven carbon atoms in the indazole ring. The carbon atom bonded to the iodine (C5) would be expected to show a characteristic chemical shift. As with ¹H NMR, no specific, published ¹³C NMR data could be found for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, helping to assign the signals from the aromatic ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate proton signals with the carbon atoms they are directly attached to.

No specific 2D NMR studies for this compound were found in the literature search.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

While no experimental mass spectrum for this compound was found, predicted data suggests the protonated molecule ([M+H]⁺) would have a mass-to-charge ratio of approximately 259.96791 uni.lu. For its isomer, 3-Iodo-1H-indazol-5-amine, electrospray ionization mass spectrometry (MS-ESI) found an [M+H]⁺ ion at m/z 259.9 chemicalbook.com.

Table 1: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 259.96791 |

| [M+Na]⁺ | 281.94985 |

| [M-H]⁻ | 257.95335 |

This data is based on computational predictions and has not been experimentally verified in the available literature.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For a molecule like this compound (C₇H₆IN₃), an HRMS analysis would be able to confirm this formula by matching the exact mass to the theoretical value, distinguishing it from other compounds with the same nominal mass. No published experimental HRMS data for this specific compound could be located.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is commonly used to determine the purity of a sample and to identify and quantify the main compound and any impurities. While vendor websites for related isomers indicate that LC-MS data may be available upon request, no specific studies or datasets detailing the LC-MS analysis of this compound are present in the public domain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a spectrum is generated that reveals the characteristic vibrational frequencies of chemical bonds. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its key structural features: the amine group (N-H), the aromatic indazole ring system (C-H, C=C, C=N), and the carbon-iodine bond (C-I).

The primary amine group typically exhibits two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The spectrum would also feature characteristic absorptions for the C=C and C=N bonds of the bicyclic indazole ring in the 1400-1650 cm⁻¹ range. The C-I bond stretching vibration is typically observed in the lower frequency region of the spectrum, usually below 600 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine | N-H | Scissoring (Bending) | 1590 - 1650 |

| Aromatic Ring | C-H | Stretch | 3000 - 3100 |

| Aromatic Ring | C=C | Stretch | 1450 - 1600 |

| Indazole Ring | C=N | Stretch | 1500 - 1650 |

| Haloalkane | C-I | Stretch | < 600 |

Chromatographic Methods for Purity and Analysis

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. sigmaaldrich.com For this compound, various chromatographic techniques are employed to assess its purity and monitor reaction progress.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reproducible technique used to determine the purity of a compound and quantify its presence in a mixture. In a typical HPLC analysis of this compound, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase (commonly silica-based). A liquid mobile phase is then pumped through the column, and the separation occurs based on the differential partitioning of the compound and any impurities between the two phases.

Reverse-phase HPLC is frequently used, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property under specific conditions (flow rate, mobile phase composition, column type, and temperature). The purity of the sample is determined by comparing the area of the main peak corresponding to this compound with the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, such as monitoring the progress of a chemical reaction or quickly assessing the purity of a sample. youtube.comnih.gov The technique involves spotting the sample onto a plate coated with a thin layer of a stationary phase, typically silica gel. khanacademy.orgchemistryhall.com The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). youtube.comchemistryhall.com

As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases. youtube.comkhanacademy.org Less polar compounds travel further up the plate, while more polar compounds have stronger interactions with the polar silica gel and move shorter distances. youtube.com The position of the compound is visualized, often using UV light, and quantified by its retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com For this compound, a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) would typically be used as the mobile phase.

Table 2: Example TLC Analysis for Reaction Monitoring

| Compound | Polarity | Expected Rf Value (Hexane:Ethyl Acetate 1:1) | Observation |

| Starting Material (e.g., less polar precursor) | Lower | ~0.7 | Spot diminishes as reaction proceeds |

| This compound | Higher | ~0.4 | Spot appears and intensifies |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is particularly useful for analyzing volatile and thermally stable compounds. acs.orgscielo.br For indazole derivatives, GC-MS can be used for identification and quantification. nih.gov

In GC-MS analysis, the sample is vaporized and separated in the gas phase within a long capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization. This process generates a parent molecular ion and a series of fragment ions, which produce a unique mass spectrum that acts as a molecular fingerprint. The mass spectrum provides the mass-to-charge ratio of the parent ion, confirming the molecular weight of this compound (259.05 g/mol ), and its fragmentation pattern helps to confirm the structure. scbt.comsynblock.com Due to the polarity of the amine group, derivatization may sometimes be employed to increase volatility and improve chromatographic separation.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the compound.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is used to verify the empirical formula and confirm the purity of a synthesized sample.

For this compound, with the molecular formula C₇H₆IN₃, the theoretical elemental composition can be precisely calculated. scbt.com A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound (C₇H₆IN₃)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 84.07 | 32.45 |

| Hydrogen | H | 1.008 | 6.048 | 2.34 |

| Iodine | I | 126.90 | 126.90 | 49.00 |

| Nitrogen | N | 14.01 | 42.03 | 16.22 |

| Total | 259.05 | 100.00 |

Chemical Reactivity and Transformation Studies of 5 Iodo 1h Indazol 3 Amine

Electrophilic Aromatic Substitution Reactions on the Indazole Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of such reactions on 5-Iodo-1H-indazol-3-amine is dictated by the combined directing effects of the substituents.

The amine (-NH₂) group at the C-3 position is a powerful activating group, meaning it increases the nucleophilicity of the aromatic ring and directs incoming electrophiles to the ortho and para positions. Relative to the C-3 position on the indazole core, this would direct substitution towards the C-2 and C-4 positions. However, substitution at C-2 is not a typical EAS pathway for this ring system. The iodine atom at the C-5 position is a deactivating group due to its inductive effect but also acts as an ortho- and para-director through resonance, guiding electrophiles to the C-4 and C-6 positions.

The confluence of these directing effects results in a strong preference for electrophilic attack at the C-4 position, which is ortho to both the activating amino group and the directing iodo group. Reactions such as nitration, halogenation, and sulfonation are therefore predicted to yield 4-substituted derivatives primarily.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-5-iodo-1H-indazol-3-amine |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-5-iodo-1H-indazol-3-amine |

| Sulfonation | Fuming H₂SO₄ | 3-Amino-5-iodo-1H-indazole-4-sulfonic acid |

Nucleophilic Substitution Reactions at the Iodinated Position

Direct nucleophilic aromatic substitution (SₙAr) of the iodine atom is generally challenging for this substrate under standard conditions. chemistrysteps.com SₙAr reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comdiva-portal.org In this compound, the lack of such activating groups makes the aromatic ring insufficiently electron-deficient to be readily attacked by nucleophiles.

Furthermore, in SₙAr reactions, aryl fluorides are often more reactive than aryl iodides because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.com This reactivity trend is the opposite of that observed in transition metal-catalyzed cross-coupling reactions. Consequently, displacing the iodine atom via an SₙAr mechanism would likely require harsh reaction conditions or specialized catalytic systems, such as copper-catalyzed Ullmann-type reactions.

Reactions Involving the Amine Functionality

The primary amine at the C-3 position is a key site of reactivity, behaving as a potent nucleophile.

The C-3 amino group readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides to form the corresponding amides. youtube.com This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. The resulting N-(5-iodo-1H-indazol-3-yl)amide is significantly less nucleophilic than the starting amine.

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl Chloride | Pyridine or Triethylamine (B128534) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | N-(5-iodo-1H-indazol-3-yl)acetamide |

Direct alkylation of the exocyclic C-3 amino group with alkyl halides is often complicated by a lack of selectivity. wikipedia.org The primary amine can react with an alkyl halide to form a secondary amine; however, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction to form a tertiary amine. masterorganicchemistry.com This can result in a mixture of mono- and di-alkylated products. masterorganicchemistry.com Furthermore, the nitrogen atoms of the indazole ring (N-1 and N-2) are also nucleophilic and can compete with the exocyclic amine for the alkylating agent, leading to complex product mixtures. Therefore, achieving selective mono-alkylation on the C-3 amine typically requires indirect methods or specific protecting group strategies.

The primary amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the product. These imine derivatives can serve as intermediates for further synthetic transformations.

| Carbonyl Compound | Conditions | Product Type |

|---|---|---|

| Benzaldehyde | Acid catalyst (e.g., acetic acid), heat, removal of water | Imine (Schiff Base) |

| Acetone | Acid catalyst, heat, removal of water | Imine (Schiff Base) |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C-5 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly reactive substrates in these transformations.

Prominent examples include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. nih.govorganic-chemistry.org Studies on related halo-indazoles have shown that this method is effective for functionalizing the indazole core. nih.gov

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to synthesize aryl alkynes. wikipedia.orgorganic-chemistry.org Research on dihalo-indazoles has demonstrated that the C-I bond reacts preferentially over C-Br bonds, highlighting the high reactivity of the iodo-substituent. thieme-connect.de

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new C-N bond by coupling the aryl iodide with an amine, amide, or related nitrogen nucleophile. wikipedia.orgacsgcipr.org

These coupling reactions provide a powerful and modular approach to synthesizing a wide array of complex 5-substituted indazole derivatives.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-1H-indazol-3-amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-1H-indazol-3-amine |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | 5-((E)-2-phenylvinyl)-1H-indazol-3-amine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-(Morpholin-4-yl)-1H-indazol-3-amine |

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction is employed to couple the C5 position of the indazole core with various aryl, heteroaryl, or alkyl groups from boronic acids or their ester derivatives. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for such transformations.

Detailed research has demonstrated the successful application of Suzuki coupling to the closely related 5-bromo-1H-indazol-3-amine, which serves as a reliable model for the reactivity of the iodo-analogue. nih.gov These reactions are typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.gov

A general procedure involves reacting the halo-indazole with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is typically heated to ensure completion. nih.gov For instance, the coupling of 5-bromo-1H-indazol-3-amine with various arylboronic acid pinacol (B44631) esters was effectively carried out using cesium carbonate (Cs2CO3) as the base in a 1,4-dioxane/water solvent mixture at 90°C. nih.gov Given that carbon-iodine bonds are generally more reactive than carbon-bromine bonds in oxidative addition to palladium(0), this compound is expected to undergo these coupling reactions under similar or even milder conditions.

The reaction facilitates the synthesis of a diverse library of 5-aryl-1H-indazol-3-amine derivatives, which are of significant interest in medicinal chemistry for their potential as kinase inhibitors and other therapeutic agents. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with 5-Bromo-1H-indazol-3-amine nih.gov

| Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| 4-Fluorophenylboronic acid pinacol ester | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O | 90 | 5-(4-Fluorophenyl)-1H-indazol-3-amine |

| 4-Methoxyphenylboronic acid pinacol ester | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O | 90 | 5-(4-Methoxyphenyl)-1H-indazol-3-amine |

| 3-Fluorophenylboronic acid pinacol ester | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O | 90 | 5-(3-Fluorophenyl)-1H-indazol-3-amine |

| 3,4-Dichlorophenylboronic acid pinacol ester | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O | 90 | 5-(3,4-Dichlorophenyl)-1H-indazol-3-amine |

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a method for C-C bond formation, specifically for the synthesis of substituted alkenes. wikipedia.orgmasterorganicchemistry.com This transformation is highly relevant for functionalizing this compound at the C5 position. The reaction typically involves a palladium catalyst, a base, and a suitable solvent. rsc.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. rsc.org Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of phosphine (B1218219) ligands. wikipedia.org

A key industrial application of this chemistry on a related scaffold is found in the synthesis of the drug Axitinib, a potent tyrosine kinase inhibitor. rsc.org In this synthesis, a 3-iodo-indazole derivative undergoes a Heck coupling with 2-vinylpyridine. This example underscores the utility of the Heck reaction on the iodo-indazole core, demonstrating its feasibility for creating complex, pharmaceutically relevant molecules. The reaction conditions for Axitinib synthesis involve acylation of the indazole nitrogen to facilitate the oxidative addition step. rsc.org For this compound, similar conditions, likely involving a palladium catalyst such as Pd(OAc)2, a phosphine ligand, and a base like triethylamine or potassium carbonate, would be expected to yield the corresponding 5-vinyl-substituted indazole derivatives.

Table 2: General Conditions for Heck Coupling Reactions

| Aryl Halide Substrate | Alkene Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| This compound | Acrylates, Styrenes, Vinylpyridines | Pd(OAc)2, PdCl2, Pd(PPh3)4 | Et3N, K2CO3, NaOAc | DMF, Acetonitrile, Toluene |

Sonogashira Coupling Reactions

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a highly reliable method for the synthesis of substituted alkynes. This compound is an ideal substrate for this reaction due to the high reactivity of the C-I bond. nrochemistry.com

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is the first step. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product. libretexts.org

Commonly used palladium catalysts include Pd(PPh3)4 and PdCl2(PPh3)2, with copper(I) iodide as the co-catalyst. libretexts.org The reaction is run under mild conditions, often at room temperature. wikipedia.org The Sonogashira coupling allows for the introduction of an alkynyl moiety at the C5-position of the indazole ring, providing access to 5-alkynyl-1H-indazol-3-amines. These products can serve as versatile intermediates for further transformations, such as the synthesis of more complex heterocyclic systems.

Table 3: General Conditions for Sonogashira Coupling Reactions

| Aryl Halide Substrate | Alkyne Partner | Typical Catalyst System | Typical Base | Typical Solvent |

|---|---|---|---|---|

| This compound | Terminal Alkynes (e.g., Phenylacetylene) | Pd(PPh3)4 / CuI or PdCl2(PPh3)2 / CuI | Et3N, Diisopropylamine | THF, DMF, or the amine base |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction would enable the substitution of the iodine atom in this compound with a variety of primary or secondary amines, leading to the formation of 5-amino-substituted indazole derivatives.

The development of this reaction has been marked by the introduction of several generations of catalyst systems, particularly bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com Ligands such as XPhos, SPhos, and BINAP have proven highly effective. wikipedia.orgyoutube.com The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed. libretexts.org

While aryl iodides can be challenging substrates in some cases due to the formation of unreactive palladium iodide dimers, the use of appropriate bidentate or sterically hindered monodentate ligands can overcome this issue. wikipedia.orglibretexts.org Applying this methodology to this compound would allow for the synthesis of N,5-disubstituted indazol-3-amine compounds, further expanding the chemical space accessible from this starting material.

Table 4: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide Substrate | Amine Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| This compound | Primary or Secondary Amines (Alkyl or Aryl) | Pd2(dba)3 / XPhos, Pd(OAc)2 / BINAP | NaOtBu, K3PO4, Cs2CO3 | Toluene, Dioxane |

Oxidative and Reductive Transformations

The this compound scaffold can undergo both oxidative and reductive transformations, targeting either the substituents or the heterocyclic core.

A significant reductive transformation relevant to this class of compounds is the reduction of a nitro group to an amine. For example, the related compound 3-iodo-1H-indazol-5-amine can be synthesized by the chemical reduction of 3-iodo-5-nitro-1H-indazole. chemicalbook.com This reaction is effectively carried out using iron powder (Fe) and ammonium (B1175870) chloride (NH4Cl) in a mixture of ethanol (B145695) and water at elevated temperatures. This method is a standard procedure for nitro group reduction and highlights a key synthetic route to aminoindazoles. chemicalbook.com The amino group of this compound itself is a product of such a reduction and is generally stable under these conditions, while the carbon-iodine bond also remains intact.

Oxidative reactions of this compound are less specifically documented. However, amino-substituted aromatic and heteroaromatic systems can be susceptible to oxidation, which may lead to the formation of azo compounds or other coupled products under certain conditions. The specific outcomes would depend heavily on the oxidizing agent and reaction conditions employed.

Computational and Theoretical Chemistry Studies on 5 Iodo 1h Indazol 3 Amine

Molecular Modeling and Dynamics Simulations

To fulfill the request, original research would need to be conducted to generate the necessary data for each outlined topic.

Molecular Dynamics Simulations to Understand Binding

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide a dynamic view of how a ligand, such as this compound, interacts with its biological target, typically a protein. This technique can reveal the stability of the ligand-protein complex, the key intermolecular interactions that maintain binding, and the conformational changes that may occur upon binding. nih.govresearchgate.net

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology has been applied to structurally related indazole derivatives, demonstrating its utility. researchgate.net For instance, MD simulations have been used to evaluate the stability of complexes between 5-nitro-1H-indazole derivatives and their target proteins, confirming robust and consistent binding within the active site. researchgate.net

A hypothetical MD simulation of this compound bound to a kinase, a common target for indazole-based inhibitors, could be performed to understand its binding dynamics. nih.gov Such a simulation would typically involve placing the docked compound into a solvated model of the protein's binding site and simulating its movement over a period of nanoseconds to microseconds.

Key metrics from such a simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between the ligand and protein, which are crucial for binding affinity. The 1H-indazole-3-amine scaffold is known to be an effective hinge-binding fragment in kinases. nih.govmdpi.com

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the strength of the interaction between this compound and its target. nih.gov

The insights gained from these simulations would be invaluable for understanding the compound's mechanism of action at a molecular level and for guiding the design of new derivatives with improved binding affinity and selectivity.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein This table presents plausible data that could be generated from an MD simulation to illustrate the types of insights gained.

| Metric | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | The ligand remains in a stable conformation within the binding pocket. |

| Key Hydrogen Bond Occupancy (Indazole N1-H with Glu) | 95% | A persistent and strong hydrogen bond interaction crucial for anchoring the ligand. |

| Key Hydrogen Bond Occupancy (3-Amine with Asp) | 88% | A stable hydrogen bond contributing significantly to binding affinity. |

| Calculated Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Indicates a strong and favorable binding interaction. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure relates to biological activity. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, accelerate this process by building mathematical models that correlate physicochemical properties of molecules with their activities.

For the this compound scaffold, computational SAR studies would be instrumental in optimizing its biological activity. Although specific computational SAR studies on this exact molecule are not widely reported, the principles can be applied based on experimental data from related 5-substituted 1H-indazol-3-amine derivatives. nih.govmdpi.com For example, studies on 1H-indazole-3-amine derivatives have shown that substitutions at the C-5 position significantly influence their inhibitory activity against various kinases. mdpi.com

A computational SAR study would typically involve the following steps:

Data Collection: Assembling a dataset of 5-substituted 1H-indazol-3-amine analogues with their experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., electronic, steric, and hydrophobic properties).